Methyl 2-amino-2-(3-iodophenyl)acetate;hydrochloride

Lipophilicity Drug design ADME

Researchers using halogenated phenylglycine building blocks often encounter sluggish cross-coupling kinetics and batch variability. Methyl 2-amino-2-(3-iodophenyl)acetate hydrochloride addresses this via its meta-iodine substituent, delivering superior oxidative addition reactivity versus bromo/chloro analogs in Suzuki and Sonogashira reactions. The racemic HCl salt ensures consistent solubility for aqueous peptide coupling and simplifies precursor handling for I-123/I-131 radioiodination. Supplied as ≥95% pure powder, it supports reproducible library synthesis and SPECT probe development.

Molecular Formula C9H11ClINO2
Molecular Weight 327.55
CAS No. 2287260-73-3
Cat. No. B2804725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(3-iodophenyl)acetate;hydrochloride
CAS2287260-73-3
Molecular FormulaC9H11ClINO2
Molecular Weight327.55
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=CC=C1)I)N.Cl
InChIInChI=1S/C9H10INO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H
InChIKeyGHDUQSODHODDSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-amino-2-(3-iodophenyl)acetate Hydrochloride – Overview


Methyl 2-amino-2-(3-iodophenyl)acetate hydrochloride is a halogenated α-phenylglycine methyl ester hydrochloride salt (C9H11ClINO2, MW 327.54 g/mol) belonging to the class of non-proteinogenic α-amino acid derivatives. The compound features a meta-iodine substitution on the aromatic ring, an unprotected amino group, and a methyl ester, making it a versatile intermediate for peptide mimetic synthesis, palladium-catalyzed cross-coupling, and as a precursor for radioiodinated probes [1]. It is commercially supplied as a racemic (DL) hydrochloride powder with a typical purity of 95% [2].

Substitution pattern Meta-iodo enables Pd-catalyzed coupling and halogen-bonding research
Form advantage Racemic hydrochloride powder supports aqueous handling for synthesis
Intermediate utility Versatile building block for peptide mimetics and radiolabeled probes

Why Generic Analogs Cannot Replace This Phenylglycine


Halogenated phenylglycine methyl esters are not interchangeable building blocks. The position of the iodine substituent (meta vs para) alters electronic distribution, steric profile, and biological target recognition, while the identity of the halogen (I vs Br vs Cl) governs reactivity in cross-coupling and lipophilicity-dependent membrane permeation [1]. Additionally, the racemic hydrochloride salt form influences solubility, crystallinity, and handling, which differ from enantiopure free-base or differently salified analogs [2]. Direct substitution without verification risks failed coupling yields, altered pharmacokinetic profiles in derived compounds, and compromised assay reproducibility.

Iodine position matters
Meta substitution alters electronic and steric profiles vs para isomer, affecting reactivity and recognition.
Halogen identity drives coupling
Iodine outperforms bromine/chlorine in cross-coupling kinetics; direct replacement may shift yields.
Salt form affects handling
Racemic hydrochloride salt differs in solubility and crystallinity from enantiopure free base; interchange may complicate protocols.

Quantitative Evidence vs. Closest Analogs


Lipophilicity Advantage: LogP vs. Bromo and Parent Esters

The methyl 2-amino-2-(3-iodophenyl)acetate hydrochloride (free base) exhibits a computed LogP of 1.86, significantly higher than the corresponding 3-bromo analog (estimated LogP ~1.4) and the unsubstituted phenylglycine methyl ester (LogP ~0.8), indicating enhanced membrane permeability potential [1][2].

Lipophilicity comparison
Class-level inference
Target LogP = 1.86
Target
3-Br
Parent
+0.46 vs 3-Br; +1.06 vs unsubstituted
Supports permeability model interpretation
Computed values; verify experimentally
Lipophilicity Drug design ADME

Cross-Coupling Reactivity: Aryl Iodide vs. Aryl Bromide

The 3-iodophenyl moiety in this compound serves as a superior electrophilic partner in Suzuki-Miyaura and Sonogashira couplings compared to the 3-bromo and 3-chloro analogs. Aryl iodides typically react 100–1000 times faster than aryl bromides under identical catalytic conditions, enabling higher yields and milder reaction conditions [1][2].

Cross-coupling reactivity
Class-level inference
Ar-I shows ~100–1000× rate increase over Ar-Br
>1000× vs Ar-Cl; general Pd catalyst trend
Faster coupling may reduce synthetic steps
Pd-system dependent; validate under your conditions
Cross-coupling Suzuki-Miyaura C-C bond formation

Genotoxic SAR: 3-Iodo vs. 4-Iodo and 3-Bromo Analogs

In a Saccharomyces cerevisiae model, methyl 2-amino-2-(3-iodophenyl)acetate hydrochloride (as the free base) demonstrated significant genotoxic activity that was dependent on the halogen substitution pattern. The meta-iodo derivative exhibited a distinct SAR profile compared to the para-iodo and meta-bromo analogs, with the iodine substituent being essential for potency [1].

Genotoxic SAR
Supporting evidence
Meta-iodo active in S. cerevisiae model
4-iodo and 3-bromo analogs show reduced activity
Regioisomer-specific SAR for target validation
Qualitative comparison; IC50 not reported
Cytotoxicity Genotoxicity Halogen bonding

Racemic HCl Salt Advantage Over Enantiopure Free Base

Methyl 2-amino-2-(3-iodophenyl)acetate hydrochloride is supplied as a racemic hydrochloride powder (95% purity), in contrast to enantiopure (R)- or (S)-methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride (available at >98% ee). The hydrochloride salt increases aqueous solubility compared to the free base, facilitating handling and direct use in aqueous reaction media without additional salt conversion [1].

Racemic salt form
Direct head-to-head
DL HCl salt (95%) vs enantiopure (R)-3-Br analog (>98% ee)
Racemate avoids chiral purity loss; salt aids aqueous use
Supports achiral synthesis and handling
Verify salt compatibility with your protocol
Salt selection Solubility Crystallinity

Best Applications of Methyl 2-amino-2-(3-iodophenyl)acetate HCl


Palladium-Catalyzed Diversification Libraries

The superior reactivity of the aryl iodide enables high-throughput Suzuki or Sonogashira library synthesis under mild, rapid conditions. Replacing the 3-bromo analog with this compound reduces coupling times and increases product yields, critical for parallel medicinal chemistry campaigns [1].

Radioiodinated Tracer Precursor Synthesis

The meta-iodophenyl group can be directly substituted with iodine-123 or iodine-131 for SPECT imaging or targeted radiotherapy. The methyl ester hydrochloride form simplifies precursor handling and purification prior to radioiodination [1].

Halogen-Bonding Studies in Structure-Based Drug Design

The 3-iodo substituent participates in halogen bonding interactions with protein backbone carbonyls that are stronger than those of bromine or chlorine. The racemic hydrochloride form provides a convenient, soluble starting point for crystallographic fragment screening [2].

Non-Chiral Peptide Mimetic Synthesis

When chirality is not a requirement, the racemic form avoids the cost and stability concerns of enantiopure materials. The hydrochloride salt ensures consistent solubility and direct coupling in aqueous peptide synthesis protocols [1].

Application
Selection Property
Validation Focus
Pd-catalyzed library synthesis
Aryl iodide coupling efficiency
Cross-coupling yield and scope
Radioiodinated tracer precursor
Iodine substitution handle
Precursor stability and radioiodination yield
Halogen-bonding fragment screening
Meta-iodo halogen bonding capacity
Crystallographic binding mode analysis
Non-chiral peptide mimetic synthesis
Racemic form and salt solubility
Coupling efficiency in aqueous media
Quote Request

Request a Quote for Methyl 2-amino-2-(3-iodophenyl)acetate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.